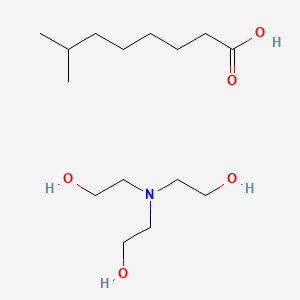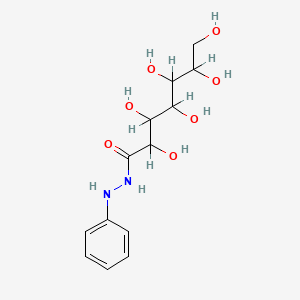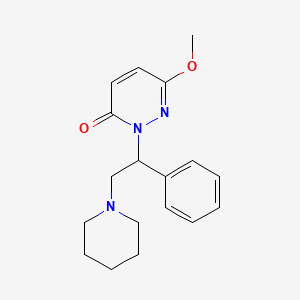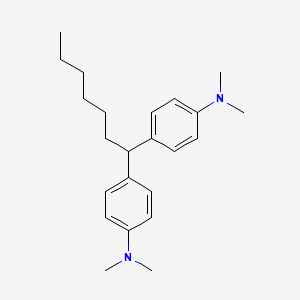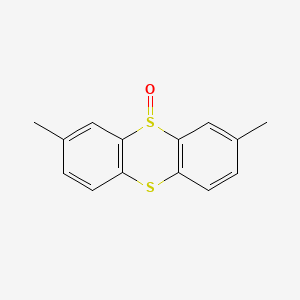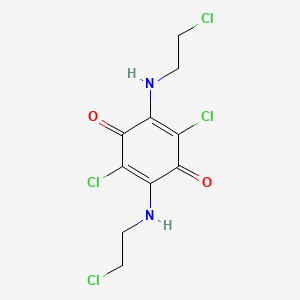
2,5-Dichloro-3,6-bis(2-chloroethylamino)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 211398 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals that are being explored for their utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 211398 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 211398 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
NSC 211398 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, which add hydrogen or remove oxygen.
Substitution: NSC 211398 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used, often in anhydrous solvents.
Substitution: Reagents such as halogens, alkyl halides, and acids are used, with conditions varying depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
NSC 211398 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the production of materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of NSC 211398 involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application and target.
Comparison with Similar Compounds
NSC 211398 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 211399: Shares a similar structure but differs in its functional groups, leading to different chemical reactivity and applications.
NSC 211400: Another related compound with distinct properties and uses in research and industry.
Properties
CAS No. |
20765-06-4 |
|---|---|
Molecular Formula |
C10H10Cl4N2O2 |
Molecular Weight |
332.0 g/mol |
IUPAC Name |
2,5-dichloro-3,6-bis(2-chloroethylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl4N2O2/c11-1-3-15-7-5(13)10(18)8(16-4-2-12)6(14)9(7)17/h15-16H,1-4H2 |
InChI Key |
WYVFUBGEAGRWSE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC1=C(C(=O)C(=C(C1=O)Cl)NCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)

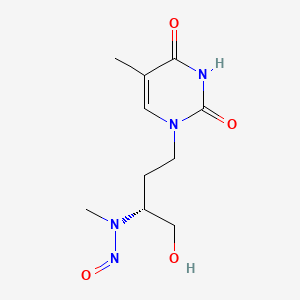
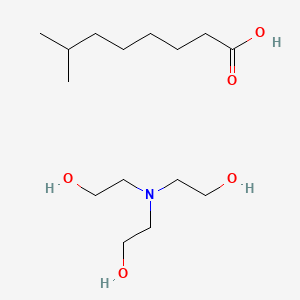

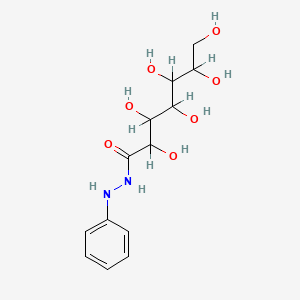
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)
